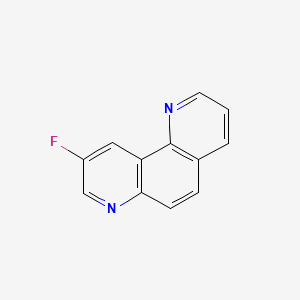
9-Fluoro-1,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-1,7-phenanthroline is a heterocyclic aromatic compound that belongs to the phenanthroline family It is characterized by the presence of a fluorine atom at the 9th position of the phenanthroline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-1,7-phenanthroline typically involves the fluorination of 1,7-phenanthroline. One common method is the direct nucleophilic substitution of 1,7-phenanthroline with a fluorinating agent such as 4,7-dichloro-1,10-phenanthroline . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-1,7-phenanthroline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Complexation: It forms stable complexes with various metal ions, which is a key feature in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used to form metal complexes with this compound. The reactions are usually carried out in solvents like ethanol or methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be formed.
Metal Complexes: Complexes with distinct coordination geometries and properties, such as luminescent or catalytic activities.
Applications De Recherche Scientifique
9-Fluoro-1,7-phenanthroline has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their electronic and structural properties.
Materials Science: The metal complexes of this compound are explored for their potential use in materials with specific optical or electronic properties.
Medicinal Chemistry: Research is ongoing to investigate the biological activities of this compound and its derivatives, including potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 9-Fluoro-1,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting metal ion homeostasis in cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form strong metal-ligand bonds is a key factor in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, differing by the absence of the fluorine atom at the 9th position.
4,7-Difluoro-1,10-phenanthroline: Another fluorinated derivative with fluorine atoms at the 4th and 7th positions.
Uniqueness
9-Fluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity compared to other phenanthroline derivatives. This unique structure allows for the formation of distinct metal complexes with potentially different properties and applications .
Propriétés
Numéro CAS |
191861-17-3 |
|---|---|
Formule moléculaire |
C12H7FN2 |
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
9-fluoro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7FN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H |
Clé InChI |
UEXDUNFEZBIYAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)N=CC(=C3)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


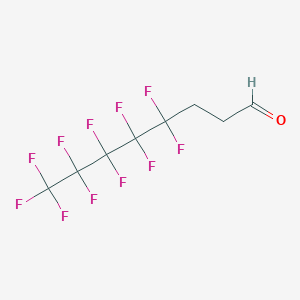
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
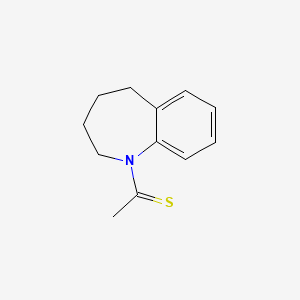
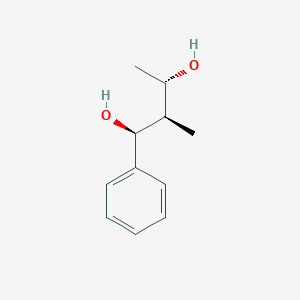
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)


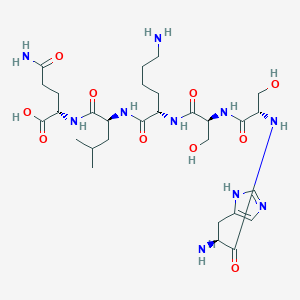
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)

![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
